
(1-环丙烷磺酰基-哌啶-4-基)-乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Cyclopropanesulfonyl-piperidin-4-yl)-acetic acid, also known as CPPA, is an organic compound that has been studied extensively in recent years. CPPA is a cyclic sulfonamide containing a piperidine ring, and is a derivative of the cyclic sulfonamide family of compounds. CPPA is a versatile compound with a wide range of applications in the fields of biochemistry, pharmacology, and medicine.
科学研究应用
环化反应中的催化:
- 磺酰胺,包括哌啶的衍生物,已被探索作为阳离子环化的终止剂,展示了多环体系的有效形成 (Haskins & Knight, 2002)。
乙酸衍生物的合成:
- 已经对与哌啶-乙酸化合物在结构上相关的四氢吡喃基乙酸衍生物的合成进行了研究。这些化合物已被用于天然产物的合成 (Ragoussis & Theodorou, 1993)。
药理应用:
- 哌啶羧酸衍生物已被研究其作为粘附分子抑制剂的潜力,在炎症和关节炎模型中显示出有希望的活性 (Kaneko 等,2004)。
抗菌特性:
- 已经研究了某些哌啶-乙酸化合物的 N-取代衍生物的抗菌活性,显示出对各种细菌的中等至显着疗效 (Khalid 等,2016)。
生化研究:
- 对带有 1,3,4-恶二唑的化合物(包括哌啶-1-基磺酰衍生物)的研究集中在它们的生物活性上,特别是它们与丁酰胆碱酯酶等酶的相互作用 (Khalid 等,2016)。
化学合成和反应:
- 已经探索了涉及哌啶衍生物的各种合成方法,用于开发新型化合物。这些包括对溶剂控制氢磺酰化反应和亲核体促进的炔烃-亚胺离子环化的研究 (Miao 等,2016), (Arnold 等,2003)。
药物化学应用:
- 具有哌啶核的化合物的合成已成为其对胆碱酯酶等酶的潜在活性的目标,表明潜在的治疗应用 (Khalid,2012)。
细胞毒性研究:
- 对双(亚苄基)哌啶-4-酮及其类似物的研究证明了对恶性细胞的选择性毒性,表明它们在癌症治疗中的潜力 (Pati 等,2008)。
属性
IUPAC Name |
2-(1-cyclopropylsulfonylpiperidin-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c12-10(13)7-8-3-5-11(6-4-8)16(14,15)9-1-2-9/h8-9H,1-7H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCHXEBIZGGWRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropanesulfonyl-piperidin-4-yl)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

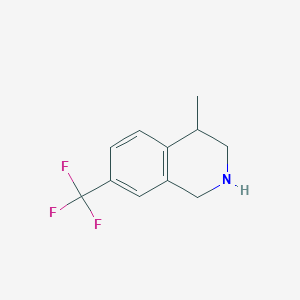


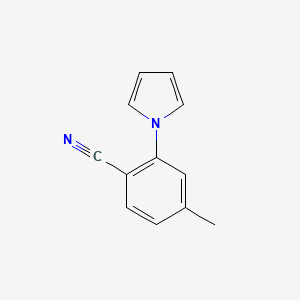
![3-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B1405808.png)
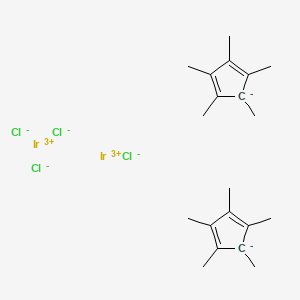
![9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine](/img/structure/B1405811.png)

amino}-3-[4-(tert-butoxy)phenyl]propanoic acid](/img/structure/B1405813.png)

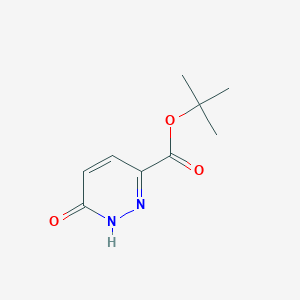

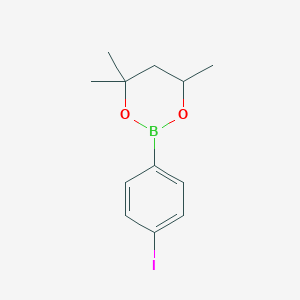
![Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate](/img/structure/B1405824.png)